6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chloro group at the 6th position and a dichloromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization with phosphorus oxychloride (POCl3). The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Products: Formation of 6-amino or 6-thio derivatives.
Oxidation Products: Formation of carboxylic acids.
Reduction Products: Formation of methyl derivatives.
Scientific Research Applications
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel pharmaceuticals, particularly as a scaffold for designing anti-tuberculosis agents and other antimicrobial drugs.
Biological Research: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular pathways.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of the chloro and dichloromethyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine: Similar structure but with a chloromethyl group instead of a dichloromethyl group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Contains an ethyl group at the 2nd position instead of a dichloromethyl group.
Uniqueness
6-Chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both chloro and dichloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .
Properties
IUPAC Name |
6-chloro-2-(dichloromethyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2/c9-5-1-2-7-12-6(8(10)11)4-13(7)3-5/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJOMTAXXZEXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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